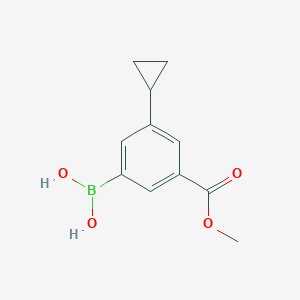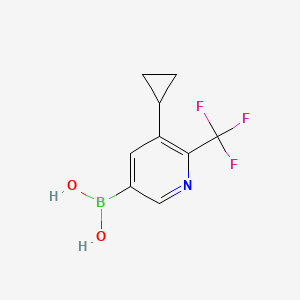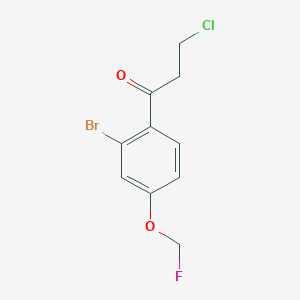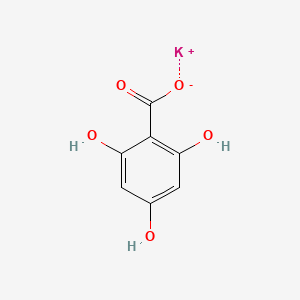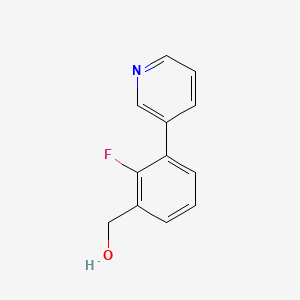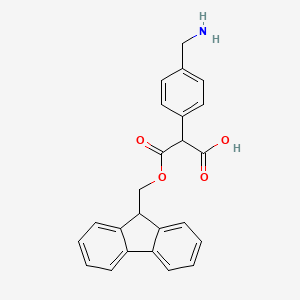
Fmoc-(4-aminomethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4-aminomethylphenyl)acetic acid typically involves the reaction of 4-aminomethylphenylacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(4-aminomethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Deprotection Reactions: The primary amine is regenerated after the removal of the Fmoc group.
Scientific Research Applications
Fmoc-(4-aminomethylphenyl)acetic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, allowing for the protection of amino groups during the synthesis process . Additionally, it has applications in the development of antimicrobial agents and other bioactive compounds .
Mechanism of Action
The mechanism of action of Fmoc-(4-aminomethylphenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process and can be removed under basic conditions to reveal the free amine . This allows for the stepwise assembly of peptides with high precision and efficiency .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(4-aminophenyl)acetic acid: Similar structure but lacks the methyl group on the phenyl ring.
Fmoc-(2-aminomethylphenyl)acetic acid: Similar structure but with the amino group in a different position on the phenyl ring.
Uniqueness
Fmoc-(4-aminomethylphenyl)acetic acid is unique due to the presence of the aminomethyl group on the phenyl ring, which provides additional reactivity and versatility in peptide synthesis .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO4/c25-13-15-9-11-16(12-10-15)22(23(26)27)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) |
InChI Key |
LJQDBLIKMVAQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


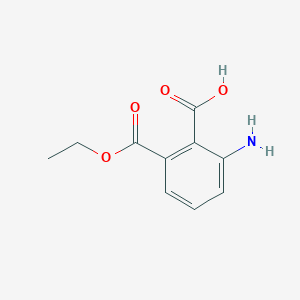
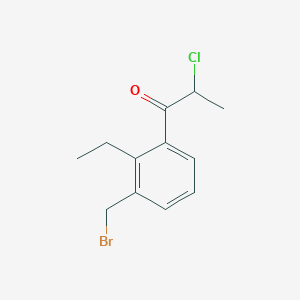
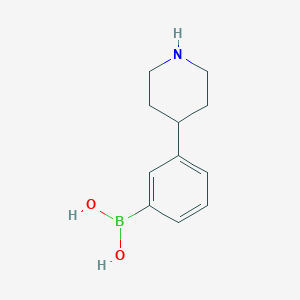
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
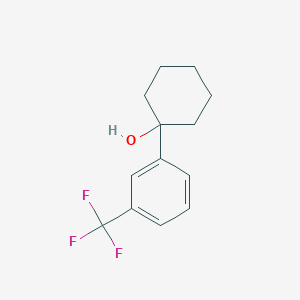
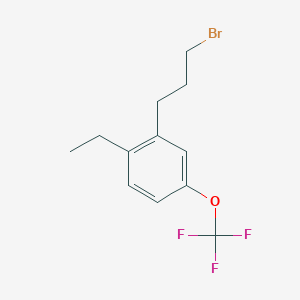
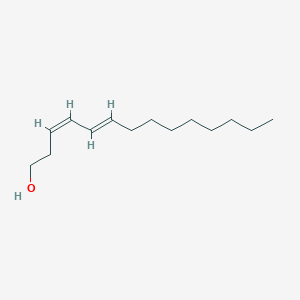
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
